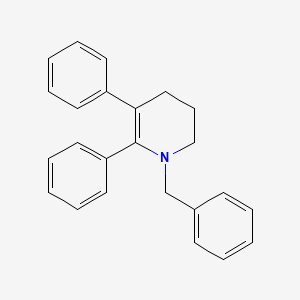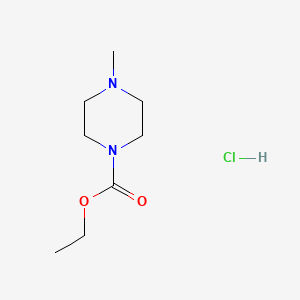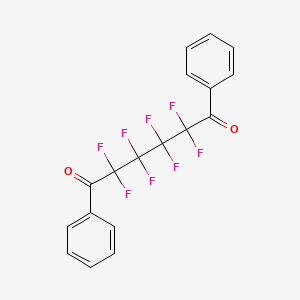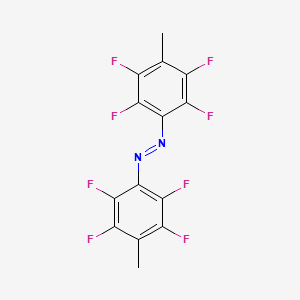![molecular formula C21H17N3 B14745287 N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline CAS No. 5025-36-5](/img/structure/B14745287.png)
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to benzene to form 2,3-benzopyrrole. This compound is of interest due to its potential biological and pharmacological activities, which are characteristic of many indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline typically involves the condensation of 2-phenylindole-3-carbaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The solvent used can vary, but common choices include ethanol or methanol. The reaction mixture is heated to reflux for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted indole derivatives with various functional groups at the C-3 position.
Scientific Research Applications
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-phenyl-1H
Properties
CAS No. |
5025-36-5 |
|---|---|
Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)21-19(18-13-7-8-14-20(18)23-21)15-22-24-17-11-5-2-6-12-17/h1-15,19,24H |
InChI Key |
ARIIZXOFESAGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C=NNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


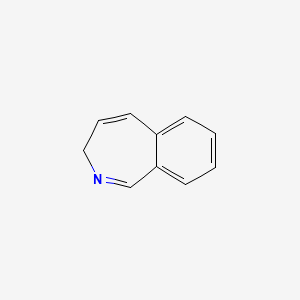

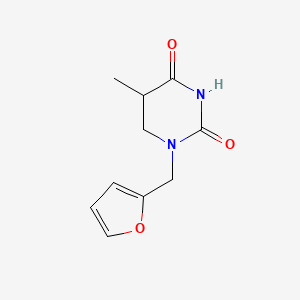
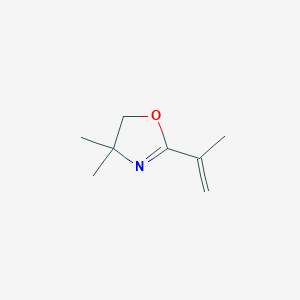


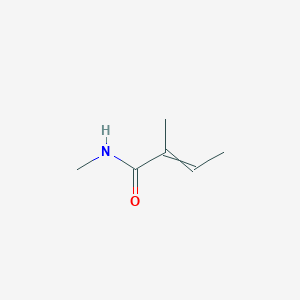
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
